molecular formula C37H46FN5O2 B605672 ATM-3507 CAS No. 1861449-70-8

ATM-3507

Cat. No.: B605672
CAS No.: 1861449-70-8
M. Wt: 611.8 g/mol
InChI Key: FNEHSJQRIWHZKS-UHFFFAOYSA-N
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Description

ATM-3507 is a potent anti-tropomyosin agent that has shown significant promise in cancer research. It targets the tropomyosin isoform Tpm3.1, which is prevalent in cancer cells, and disrupts the function of actin filaments. This compound has demonstrated cytotoxic activity against various cancer cell lines, making it a valuable tool in the fight against cancer .

Preparation Methods

The synthesis of ATM-3507 involves several steps, including the incorporation of specific functional groups to achieve its potent activity. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and quality control.

Chemical Reactions Analysis

ATM-3507 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ATM-3507 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

ATM-3507 exerts its effects by targeting the tropomyosin isoform Tpm3.1, which is prevalent in cancer cells. It integrates into the 4-helix coiled coil overlap junction of Tpm3.1-containing actin filaments, altering their stability and function. This disruption affects the interactions between actin filaments and other proteins, leading to changes in cellular processes such as cell division and migration .

Comparison with Similar Compounds

ATM-3507 is compared with other anti-tropomyosin compounds, such as TR100. While both compounds target Tpm3.1, this compound has shown higher binding affinity and more favorable drug-like characteristics. This makes this compound a more potent and selective inhibitor of Tpm3.1-containing actin filaments .

Similar compounds include:

This compound’s unique ability to selectively target Tpm3.1 and its favorable drug-like properties make it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEHSJQRIWHZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861449-70-8
Record name ATM-3507
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATM-3507
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17198
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATM-3507
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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